2-Azetidinomethyl-4'-bromobenzophenone

Beschreibung

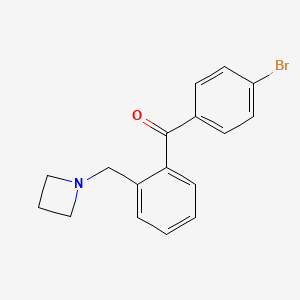

2-Azetidinomethyl-4'-bromobenzophenone is a brominated benzophenone derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the 2-position.

Eigenschaften

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLAGRHPLVVVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643701 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-71-7 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](4-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-bromobenzophenone typically involves the reaction of 4’-bromobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the azetidinomethyl group .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azetidinomethyl-4’-bromobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Azetidinomethyl-4’-bromobenzophenone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azetidinomethyl-4’-bromobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and bromobenzophenone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Azetidine vs. Amino/Acetoxy Groups: The azetidine ring in this compound introduces steric strain and basicity, unlike the planar amino or acetoxy groups in analogs. This affects reactivity in nucleophilic substitutions and metal-catalyzed reactions .

- Bromine Position : Bromine at the 4'-position (common across analogs) enhances electrophilic aromatic substitution (EAS) reactivity compared to 2- or 3-bromo isomers.

- Methoxy vs. Acetoxy: Electron-donating groups (e.g., methoxy in 2-Bromo-4'-methoxyacetophenone) decrease EAS reactivity relative to electron-withdrawing groups (e.g., acetoxy) .

Physicochemical Properties

- Solubility: 2-Amino-4'-bromobenzophenone is soluble in alcohols and chlorinated solvents due to its polar amino group , whereas this compound likely has lower solubility due to its hydrophobic azetidine ring.

- Thermal Stability: 4'-Bromoacetophenone (low melting point: 49–52°C) is less stable than 2-amino-4'-bromobenzophenone (136–137°C), which forms stronger intermolecular hydrogen bonds .

Biologische Aktivität

2-Azetidinomethyl-4'-bromobenzophenone is a chemical compound characterized by the presence of a bromobenzophenone moiety attached to an azetidine ring through a methylene bridge. Its molecular formula is C17H16BrNO, with a molecular weight of 330.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The precise molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with:

- Enzymes: Inhibition or activation of enzyme activity, which can influence metabolic pathways.

- Receptors: Binding to specific receptors, potentially affecting signal transduction pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Antimicrobial Activity: Initial studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

- Anticancer Properties: There is growing interest in the compound's ability to inhibit cancer cell proliferation. Studies have indicated that it may induce apoptosis in certain cancer cell lines.

- Neuroprotective Effects: Some research suggests that the compound might protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potential |

| 2-Azetidinomethyl-3'-bromobenzophenone | High | Yes | Limited |

| 2-Azetidinomethyl-3'-chlorobenzophenone | Low | Moderate | No |

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows promise particularly in anticancer applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive bacteria, highlighting its potential as an antibacterial agent.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting a mechanism involving programmed cell death.

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective effects of the compound indicated that it could mitigate oxidative stress-induced damage in neuronal cultures. The study found that pretreatment with the compound significantly reduced markers of oxidative stress compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.